



In-Depth Technical Guide: Z1078601926 (CAS 1493256-85-1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental data, and methodologies associated with **Z1078601926** (CAS 1493256-85-1), a novel allosteric inhibitor of the human dopamine transporter (hDAT). The information presented is collated from publicly available research and supplier data, intended to support further investigation and drug development efforts.

Core Compound Properties

Z1078601926 is a small molecule identified through a structure-based virtual screening approach.[1][2][3] It has been characterized as an allosteric inhibitor of the human dopamine transporter (hDAT), a key protein in regulating dopamine levels in the central nervous system. [1][4]



Property	Value	Source(s)	
CAS Number	1493256-85-1	[1]	
Molecular Formula	C14H19FN2O	[1]	
Molecular Weight	250.31 g/mol [1]		
Purity	98.94%	[5]	
Solubility	In DMSO: 200 mg/mL (799.01 mM). Ultrasonic assistance and warming to 37°C may be required. It is recommended to use newly opened DMSO due to its hygroscopic nature.	[1]	
Storage Conditions	Store at -20°C. Stock solutions can be stored below -20°C for [1] several months.		
Shipping Conditions	Evaluation samples are typically shipped with blue ice. All other available sizes are shipped at room temperature, or with blue ice upon request.	[1]	

Biological Activity

Z1078601926 functions as an allosteric inhibitor of the human dopamine transporter (hDAT).[1] [4] This mode of action means it binds to a site on the transporter that is distinct from the primary (orthosteric) binding site for dopamine and other traditional DAT inhibitors. A key characteristic of **Z1078601926** is its synergistic effect when used in combination with the orthosteric ligand, nomifensine.[1][4]

Parameter	Value (µM)	Conditions	Source(s)
IC50	0.527 (95% CI: 0.284– 0.988)	In vitro assay with nomifensine as the orthosteric ligand.	[1]



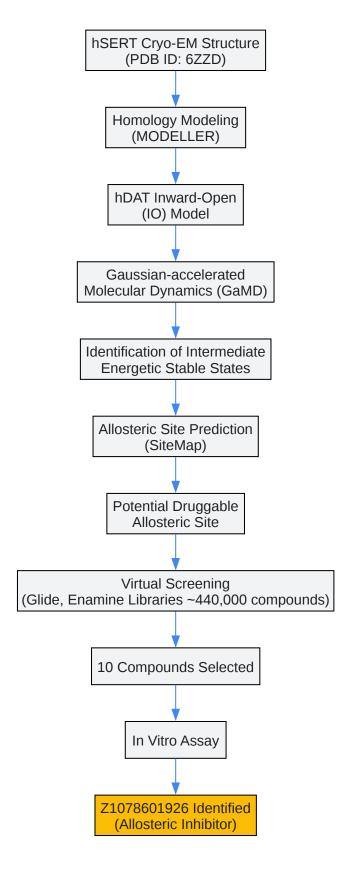
Experimental Protocols

The discovery and characterization of **Z1078601926** involved a combination of computational modeling and in vitro assays.

Structure-Based Discovery Workflow

The identification of **Z1078601926** was the result of a systematic, structure-based drug discovery workflow.[1][3]





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Figure 1: Workflow for the structure-based discovery of **Z1078601926**.



In Vitro Dopamine Transporter Inhibition Assay

While the specific, detailed protocol for the assay that determined the IC₅₀ of **Z1078601926** is detailed in the primary literature by Deng S, et al. (2023), a general protocol for a dopamine uptake inhibition assay in a cell-based system is as follows.[6] This representative protocol illustrates the typical steps involved in such an experiment.

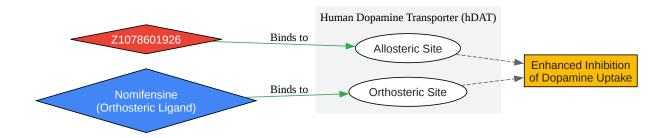
- Cell Culture and Transfection:
 - COS-7 cells are transiently transfected with a plasmid encoding the human dopamine transporter (pcDNA3-hDAT).
 - Cells are plated in a 96-well plate at a density of 20,000 cells per well.
 - The cells are incubated for 48 hours at 37°C in a 5% CO₂ humidified incubator to allow for transporter expression.
- Dopamine Uptake Assay:
 - On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with PBS-CM buffer.
 - A specific concentration of the test compound (e.g., Z1078601926) or vehicle is added to the wells and incubated for 5-10 minutes.
 - A solution containing radiolabeled dopamine (e.g., [³H]DA) is added to each well to initiate the uptake reaction.
 - The plate is incubated for a precise duration (e.g., 10 minutes) to allow for dopamine uptake.
 - The assay is terminated by rapidly washing the cells with ice-cold PBS-CM to remove extracellular radiolabeled dopamine.
- Quantification and Analysis:
 - A scintillation cocktail is added to each well.



- The radioactivity in each well, corresponding to the amount of dopamine taken up by the cells, is quantified using a microplate scintillation counter.
- Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor.
- The specific uptake is calculated by subtracting the non-specific counts from the total counts.
- Dose-response curves are generated by plotting the percent inhibition of dopamine uptake against the concentration of the test compound to determine the IC₅₀ value.

Mechanism of Action: Allosteric Inhibition

Z1078601926 exhibits a synergistic inhibitory effect on the human dopamine transporter when present with an orthosteric ligand like nomifensine.[1][3] This suggests a mechanism where the binding of **Z1078601926** to its allosteric site enhances the binding or inhibitory effect of the orthosteric ligand. Molecular dynamics simulations have been employed to explore this synergistic effect at the molecular level.[1][3]



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Figure 2: Synergistic inhibition of hDAT by **Z1078601926** and an orthosteric ligand.

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handling and experiments should be conducted by qualified professionals in a laboratory setting.

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